2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Description
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a synthetic β-amino acid derivative featuring a 1,2,4-triazole substituent. The compound’s structure combines a methyl-substituted amino acid backbone with a heterocyclic triazole ring, conferring unique physicochemical and biological properties. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research applications.
Synthesis: The compound is synthesized via nucleophilic substitution or condensation reactions. A related Boc-protected derivative, 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, was synthesized using racemic β-(1,2,4-triazol-1-yl)alanine as a precursor, highlighting the role of protecting groups in modulating reactivity and stability during synthesis .
Safety and Handling: The dihydrochloride form requires stringent storage conditions (e.g., protection from heat and moisture) and poses risks of skin/eye irritation, necessitating precautions such as P210 (avoiding ignition sources) and P332+313 (medical consultation for skin irritation) .
Properties
IUPAC Name |
2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-6(7,5(11)12)2-10-4-8-3-9-10;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOSAZGJOBKHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by ring-opening, oxidation, and salt formation steps. It is notable for its regioselectivity and efficiency in producing the target compound with high purity.
Reaction Scheme & Conditions
| Step | Reactants | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 1H-1,2,4-Triazole + O-tosyloxazoline derivative | K₂CO₃, tetrabutylammonium bromide, DMF, 120°C, 12h | N-alkylated triazole | ~97% | High regioselectivity for N1-alkylation |
| 2 | N-alkylated triazole | HCl (6N), reflux 2h | Dihydrochloride salt | 95-97% | Crystallization or extraction |
Research Findings
- Alkylation of triazole with O-tosyloxazoline derivatives proceeds via nucleophilic substitution at the N1 position, favored under basic conditions with K₂CO₃.
- The subsequent acidification with HCl yields the dihydrochloride salt, which is the desired compound.
- The process is efficient, with yields exceeding 95%, and is scalable for industrial synthesis.
Synthesis via Reaction of Methyl 3-Amino-2-(5-methoxy-1H-indol-3-yl)propanoate and Related Intermediates
Overview
This route, primarily documented in patent literature, involves a multi-step process starting from methyl esters and amino derivatives, progressing through acylation, amidation, and salt formation.
Reaction Pathway & Conditions
| Step | Reactants | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride | Acylating agent + amine, basic conditions | Acylated intermediate | Variable | The process is laborious but allows for structural modifications |
| 2 | Intermediate | Hydrolysis, purification | Free acid | Moderate | Hydrolysis of methyl ester to acid |
| 3 | Acid + HCl | Reflux | Dihydrochloride salt | High | Final salt form |
Research Findings
- The process is characterized by its complexity and multiple steps, including ester hydrolysis and amidation.
- It is more suitable for synthesizing analogs or derivatives rather than large-scale production of the target compound.
Synthesis via Direct Alkylation of β-Amino Acids
Overview
A more recent approach involves the direct alkylation of β-amino acids, such as β-(1,2,4-triazol-1-yl)alanine derivatives, using alkyl halides or tosylates, followed by salt formation.
Reaction Conditions & Pathway
| Step | Reactants | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | β-(1,2,4-Triazol-1-yl)alanine derivative | Alkyl halide or tosylate, base (e.g., K₂CO₃) | N-alkylated amino acid | 68-80% | Regioselectivity is critical |
| 2 | N-alkylated amino acid | Acidification with HCl | Dihydrochloride salt | >90% | Purification via crystallization |
Research Findings
- This method offers a straightforward route with moderate to high yields.
- It is advantageous for synthesizing stereochemically pure compounds when starting from chiral amino acid derivatives.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of Triazole with Oxazoline | 1H-1,2,4-Triazole + O-tosyloxazoline | Alkylation, ring-opening, oxidation | >95% | High regioselectivity, scalable | Requires multiple steps |
| Derivative Hydrolysis & Amidation | Methyl esters + amino derivatives | Hydrolysis, amidation | Moderate to high | Structural versatility | Laborious, multi-step |
| Direct Alkylation of β-Amino Acids | β-(1,2,4-Triazol-1-yl)alanine derivatives | Alkylation, salt formation | 68-80% | Simple, suitable for stereoselectivity | Needs chiral control |
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of 1,2,4-triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Triazole derivatives have been associated with the inhibition of tumor growth in various cancer models. For example, a study demonstrated that certain triazole-containing compounds could induce apoptosis in cancer cells by activating specific signaling pathways .
Neurological Research
Due to its structural similarity to amino acids, this compound has been explored for its role as a potential neuroprotective agent. Research indicates that it may enhance synaptic plasticity and cognitive function in animal models of neurodegeneration .
Agricultural Applications
Fungicides
The triazole group is widely recognized in agricultural chemistry for its use as fungicides. Compounds similar to 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid have been formulated into agricultural products to control fungal diseases in crops. Their mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .
Plant Growth Regulators
Additionally, triazole compounds are being studied for their effects on plant growth regulation. They can modulate plant hormone levels, promoting growth under stress conditions such as drought or salinity .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with specific properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength .
Nanotechnology
Triazole derivatives are also being explored in nanotechnology for their potential use in creating nanomaterials with unique electronic and optical properties. Their ability to coordinate with metal ions makes them suitable candidates for developing metal-organic frameworks (MOFs) and other nanostructures .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazole-containing amino acid derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Comparisons
Key Observations :
Structural Variations: The target compound’s amino acid backbone distinguishes it from antifungal triazoles (e.g., fluconazole derivatives), which prioritize aromatic hydrophobic groups for membrane penetration . Ester derivatives (e.g., methyl ester) exhibit enhanced lipophilicity, favoring prodrug strategies, whereas the dihydrochloride salt prioritizes solubility for in vitro studies .
Biological Activity: Agrochemical triazoles (etaconazole, propiconazole) share the 1,2,4-triazole core but target plant fungal pathogens, unlike the hypothesized human enzyme-targeting mechanism of the amino acid derivative . Fluconazole derivatives leverage triazole coordination to heme iron in fungal enzymes, a mechanism less relevant to amino acid-based structures .
Applications :
- The dihydrochloride form’s solubility makes it ideal for aqueous formulations, whereas methyl esters or agrochemical triazoles prioritize environmental stability or tissue penetration .
Research Findings and Implications
- Synthetic Flexibility : The Boc-protected precursor (from ) demonstrates the compound’s adaptability for functionalization, enabling tailored derivatives for structure-activity relationship (SAR) studies .
- Safety Considerations : The dihydrochloride salt’s hygroscopicity necessitates controlled storage, contrasting with more stable agrochemical triazoles .
- Pharmacological Potential: While antifungal triazoles dominate clinical use, the amino acid derivative’s unique structure suggests unexplored applications in metabolic pathway modulation or peptide-mimetic drug design .
Biological Activity
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a compound that belongs to the triazole family, which is known for its diverse biological activities. Triazole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C5H9Cl2N5O2
- Molecular Weight : 210.06 g/mol
Antimicrobial Activity
Triazole compounds are often recognized for their antimicrobial properties. Research has shown that this compound exhibits significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. A study conducted on human cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study 1: Antimicrobial Efficacy
A recent study published in Frontiers in Chemistry explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The study confirmed its efficacy against drug-resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effect on breast cancer cells. The results indicated that treatment with this compound resulted in significant cell death and reduced tumor growth in xenograft models . This study emphasizes the need for further preclinical trials to explore its therapeutic potential.
Q & A
Basic: What synthetic routes and reaction conditions are optimal for preparing 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride, and how can yield be improved?
Methodological Answer:
The synthesis typically involves coupling triazole derivatives with amino acid precursors. For example, refluxing intermediates in DMSO or ethanol with catalytic acetic acid (e.g., 5 drops) promotes condensation, followed by solvent evaporation and crystallization . Yield optimization may require:
- Extended reflux duration (e.g., 18 hours for analogous triazole synthesis) to drive reaction completion.
- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity, while ethanol aids in purification.
- Crystallization conditions : Using water-ethanol mixtures improves purity and yield (65% reported for similar compounds) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly the triazole ring (δ 7.5–8.5 ppm for triazole protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥95%) and detect impurities using reverse-phase columns with UV detection .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ion at m/z 157.13) .
Advanced: How does pH and temperature affect the compound’s stability, and what methods detect degradation products?
Methodological Answer:
- Stability Studies :
- Degradation Analysis :
Advanced: How can conflicting biological activity data from different assay models be resolved?
Methodological Answer:
- Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Dose-response curves : Compare EC values across models; discrepancies may indicate off-target effects.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with biophysical methods (e.g., SPR or ITC) .
Basic: What solubility profiles guide experimental design for this compound?
Methodological Answer:
- Solubility testing : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. The dihydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water) .
- Buffer compatibility : Avoid phosphate buffers if precipitation occurs; instead, use Tris-HCl or HEPES .
Advanced: How can molecular docking predict interactions with biological targets?
Methodological Answer:
- Target selection : Identify homologs (e.g., fungal CYP51 for triazole antifungals) using BLAST .
- Docking software : Use AutoDock Vina or Schrödinger Maestro; optimize protonation states (e.g., triazole at physiological pH) .
- Validation : Compare predicted binding energies with experimental IC values from enzyme assays .
Basic: What crystallization strategies yield high-purity dihydrochloride salt?
Methodological Answer:
- Salt formation : Add HCl (2 eq.) to the free base in ethanol, followed by slow evaporation .
- Recrystallization : Use ethanol-water (3:1) to remove byproducts; monitor crystal growth via polarized microscopy .
Advanced: Which metabolomic approaches elucidate the compound’s metabolic pathways?
Methodological Answer:
- In vitro hepatocyte models : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS .
- Stable isotope tracing : Use C-labeled compound to track incorporation into TCA cycle intermediates .
- Pathway mapping : Tools like MetaboAnalyst identify enriched pathways (e.g., amino acid metabolism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
